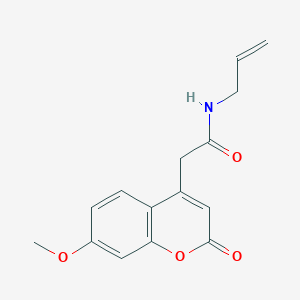

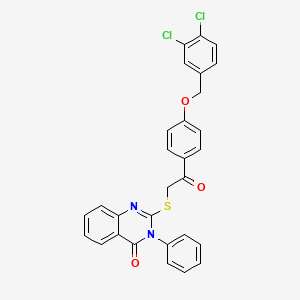

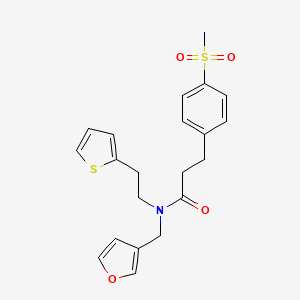

![molecular formula C8H14ClN3O2 B2812187 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2411199-86-3](/img/structure/B2812187.png)

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the CAS Number: 2411199-86-3 . It has a molecular weight of 219.67 . The IUPAC name for this compound is 6-amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis

The InChI code for 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride is1S/C8H13N3O2.ClH/c9-5-3-1-2-4-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H . This code provides a unique identifier for the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride are not available in the retrieved data, the synthesis process of similar compounds involves reactions such as catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Applications De Recherche Scientifique

Crystal Structure Analysis

The study of the crystal structure of related compounds, such as 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid, reveals that molecules are held together by hydrogen bonds and an N—H⋯π interaction, providing insights into the compound's structural characteristics (Shivachev, Petrova, & Naydenova, 2006).

Anticonvulsant Profiles

Research into derivatives of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione; hydrochloride indicates their potential in the synthesis of anticonvulsant agents. For instance, certain new 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones showed significant anticonvulsant activity in preclinical studies, highlighting the therapeutic potential of these compounds in epilepsy treatment (Aboul-Enein et al., 2014).

Pharmacological Research

Another research avenue explores the synthesis and structure–activity relationship of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents. This work aims to better understand the relationship between chemical structure and anticonvulsant activity, with several compounds showing promising results in preclinical tests (Madaiah et al., 2012).

Hypoglycemic Activity

Derivatives of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione; hydrochloride have been studied for their hypoglycemic activity, demonstrating the potential for diabetes treatment. For example, 3-(arylsulfonyl)spiroimidazolidine-2,4-diones showed excellent hypoglycemic activity in animal models, suggesting these compounds could be useful in managing blood sugar levels (Iqbal et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

6-amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c9-5-3-1-2-4-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLFJXZCMVSFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)N)C(=O)NC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

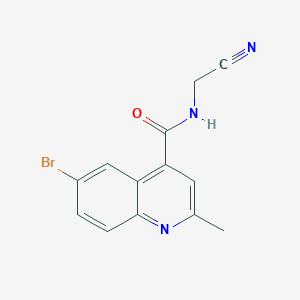

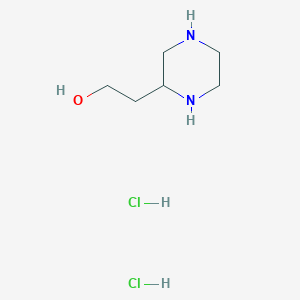

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2812109.png)

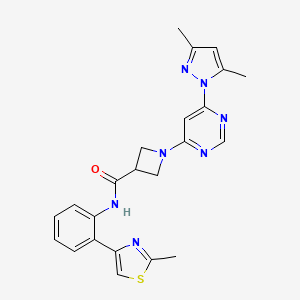

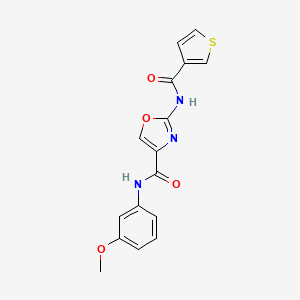

![Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2812115.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

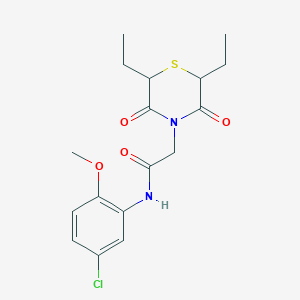

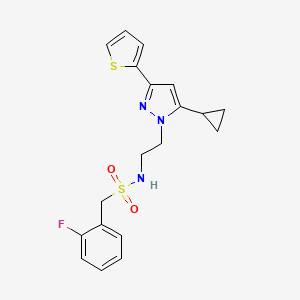

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812126.png)

![2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2812128.png)